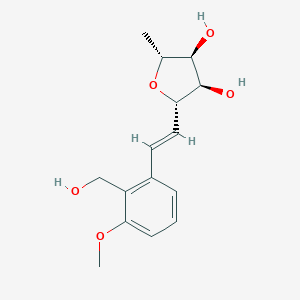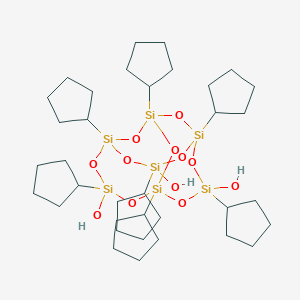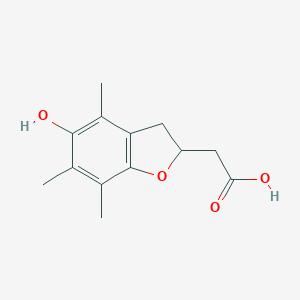
5-Hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid
Overview
Description
“5-Hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid” is a compound that belongs to the benzofuran family . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
New sulfur- and selenium-containing analogs of α-tocopherol, namely, 2-dodecylthiomethyl- and 2-dodecylselenomethyl-5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofurans were synthesized from 4-ethoxy-3,5-dimethylphenol through intermediate 2-allyl-4-ethoxy-3,5,6- trimethylphenol, 2-iodomethyl-, 2-dodecylthiomethyl-, and 2-dodecylselenomethyl-5-ethoxy- 4,6,7-trimethyl-2,3-dihydrobenzofurans .Chemical Reactions Analysis
The compounds synthesized from 4-ethoxy-3,5-dimethylphenol terminated oxidation chains of AIBN-initiated oxidation of styrene at 50 °C with a rate constant of 5.0•10 6 mol L –1 s –1 and stoichiometric coefficients of 1.9±0.1 .Scientific Research Applications
Pharmacokinetics and Metabolism
- The concentration of 5-Hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (IRFI 005), as an active metabolite of IRFI 016, was studied in bronchial alveolar liquid (BAL) and plasma in mice. It was found that IRFI 005 is present in both BAL and plasma after oral administration of IRFI 016, indicating rapid absorption and distribution to the site of its principal pharmacological activity (Bianco, Centore, Giannetti, & Scuri, 1992).
Synthesis and Chemical Reactions
- The compound's acylation with different acids was investigated, yielding a mixture of the 5- and 7-acyl compounds. This research contributes to understanding the chemical behavior and potential derivatization of the compound for various applications (Kawase, Nanbu, & Miyoshi, 1968).
Interaction with Hydrazides
- The interaction between 5-Hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid and various hydrazides was studied, revealing insights into its potential chemical modifications and applications (Ershov, Dobrodumov, & Gribanov, 2004).
Role in Plant Biology
- It was identified as a germination inhibitory constituent in Erigeron annuus flowers. This discovery suggests potential applications in agriculture or horticulture, particularly in weed management (Oh et al., 2002).
Biological Activity and Antioxidant Properties
- A study on the antioxidant properties of a novel water-soluble antioxidant of the benzofuran family, closely related to 5-Hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid, revealed its ability to inhibit lipid peroxidation and protect against the oxidation of protein sulphydryl groups. This suggests potential therapeutic applications in combating oxidative stress-related disorders (Bindoli, Rigobello, Musacchio, Scuri, Rizzoli, & Galzigna, 1991).
Future Directions
Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “5-Hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid” and similar compounds could have potential applications in the development of new therapeutic agents.
properties
IUPAC Name |
2-(5-hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-6-7(2)13-10(8(3)12(6)16)4-9(17-13)5-11(14)15/h9,16H,4-5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWYMDOAFXKROW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CC(O2)CC(=O)O)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10930400 | |
| Record name | (5-Hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10930400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid | |
CAS RN |
139232-40-9 | |
| Record name | Irfi 005 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139232409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5-Hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10930400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



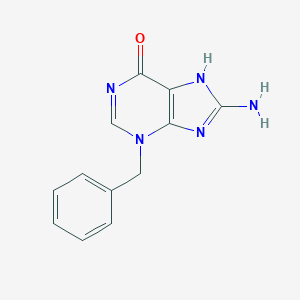
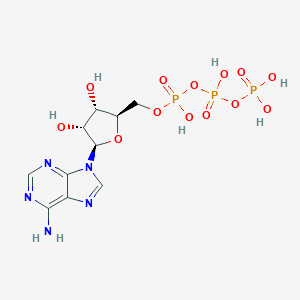
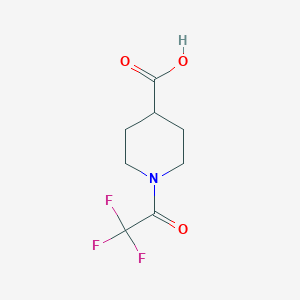
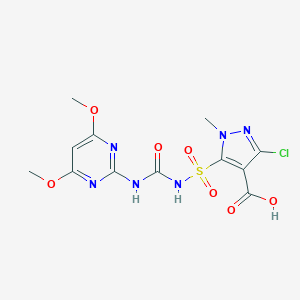
![N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B143277.png)
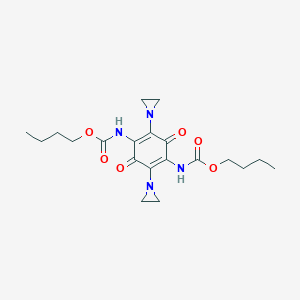
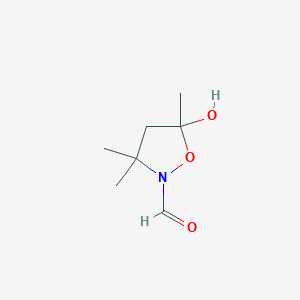
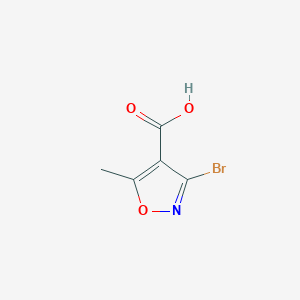
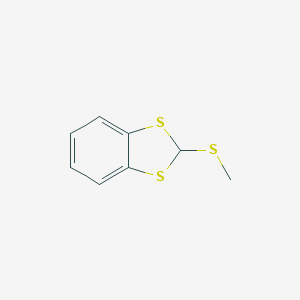
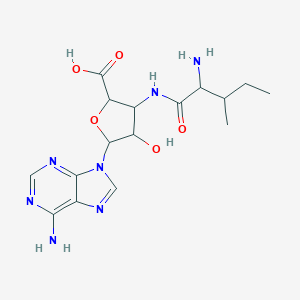
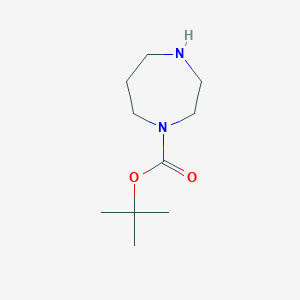
![Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-](/img/structure/B143311.png)
